Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]-
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Overview
Description
Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- is a chemical compound with the molecular formula C13H10N2O3S. It is known for its unique structure, which includes a thienyl group and a nitro group.
Preparation Methods
The synthesis of Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- typically involves the reaction of 5-nitro-2-thiophene carboxaldehyde with 4-aminoacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Synthetic Route:
Starting Materials: 5-nitro-2-thiophene carboxaldehyde and 4-aminoacetophenone.
Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, with a catalyst like piperidine or acetic acid.
Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The mixture is then heated under reflux conditions for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction:
- Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation. This reaction converts the nitro group to an amino group, resulting in the formation of the corresponding amine derivative.
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents for these reactions include nucleophiles such as amines or thiols.
Major Products:
Scientific Research Applications
Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- has several scientific research applications:
Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine:
- Research has explored its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry:
- The compound is used in the production of advanced materials, such as polymers and dyes. Its chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- involves its interaction with specific molecular targets. The nitro group and thienyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- can be compared with other similar compounds, such as:
Ethanone, 1-[4-[[(2-thienyl)methylene]amino]phenyl]-: This compound lacks the nitro group, which may result in different chemical and biological properties.
Ethanone, 1-[4-[[(5-nitro-2-furyl)methylene]amino]phenyl]-: This compound has a furan ring instead of a thienyl ring, leading to variations in reactivity and applications.
Ethanone, 1-[4-[[(5-nitro-2-pyridyl)methylene]amino]phenyl]-:
The uniqueness of Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
1-[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-9(16)10-2-4-11(5-3-10)14-8-12-6-7-13(19-12)15(17)18/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQPEVPMZCICME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354872 |
Source
|
Record name | Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62127-98-4 |
Source
|
Record name | Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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